2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide

Catalog No.
S13856544
CAS No.
M.F
C6H10N2O2
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide

Product Name

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c7-5(9)6-1-4(2-10-6)8-3-6/h4,8H,1-3H2,(H2,7,9)

InChI Key

XMXGJVMMXXKTDD-UHFFFAOYSA-N

Canonical SMILES

C1C2COC1(CN2)C(=O)N

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound characterized by a unique framework that incorporates both oxygen and nitrogen atoms. This structure contributes to its distinct chemical properties and reactivity, making it a subject of interest in various fields of research, particularly in organic synthesis and medicinal chemistry. The compound's molecular formula is C8_{8}H12_{12}N2_{2}O2_{2}, and it features a bicyclo[2.2.1]heptane core with a carboxamide functional group, which enhances its potential for biological activity and interaction with various molecular targets.

  • Oxidation: The compound can be oxidized to yield various products, including carboxylic acids or ketones.
  • Reduction: Reduction reactions can modify its functional groups, potentially leading to the formation of alcohols or amines.
  • Substitution: Substitution reactions can occur at the nitrogen and oxygen atoms, allowing for further functionalization of the compound.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

The biological activity of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide is notable due to its structural resemblance to γ-amino butyric acid (GABA), a key neurotransmitter in the central nervous system. Research has indicated that derivatives of this compound can interact with GABA receptors, potentially influencing neurotransmission and offering therapeutic benefits in treating conditions such as anxiety and epilepsy . The compound's ability to modulate specific molecular targets makes it a valuable candidate for further pharmacological studies.

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide typically involves multi-step organic synthesis techniques. One common approach starts with 4R-hydroxy-L-proline as a precursor, where an acetic acid moiety is attached to the C-3 carbon of the bicyclic core. This method allows for the construction of the bicyclic structure while incorporating the necessary functional groups .

Example Synthetic Route

  • Starting Material: 4R-hydroxy-L-proline
  • Reagents: Acetic acid, appropriate catalysts
  • Conditions: Controlled temperature and inert atmosphere
  • Yield Optimization: Adjusting reaction times and concentrations to maximize yield.

The applications of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide span several fields:

  • Organic Synthesis: It serves as a building block for creating more complex molecules.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic effects, particularly in neurology.
  • Material Science: The unique properties of its bicyclic structure may lead to the development of new materials with specialized functions .

Interaction studies involving 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide are essential for understanding its biological effects and mechanisms of action. These studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to GABA receptors.
  • Functional Assays: Evaluating the physiological effects on neurotransmission.
  • Structural Analysis: Using techniques such as X-ray crystallography to elucidate conformational properties and binding interactions with target proteins .

Several compounds share structural similarities with 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey Features
2-Oxa-5-azabicyclo[2.2.1]heptaneC7_{7}H11_{11}N1_{1}O1_{1}Lacks carboxylic acid group; simpler structure
Tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateC10_{10}H17_{17}N1_{1}O3_{3}Contains tert-butyl group; used in peptide synthesis
3-Oxo-2-Oxa-5-Azabicyclo[2.2.1]heptaneC10_{10}H15_{15}N1_{1}O4_{4}Different functional groups affecting reactivity

Uniqueness

The uniqueness of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide lies in its combination of both oxygen and nitrogen atoms within a bicyclic framework along with a carboxamide functional group, which enhances its reactivity and potential biological activity compared to similar compounds . This distinctive structure allows it to serve as a versatile scaffold for drug development and other applications in scientific research.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

142.074227566 g/mol

Monoisotopic Mass

142.074227566 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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